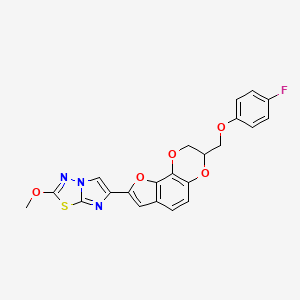
PAR4 antagonist 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protease-activated receptor 4 antagonist 4 is a compound that targets protease-activated receptor 4, a member of the G-protein-coupled receptor family. Protease-activated receptor 4 is activated by thrombin and plays a crucial role in platelet aggregation and thrombosis. Protease-activated receptor 4 antagonist 4 is being studied for its potential therapeutic applications in preventing thrombotic disorders and other related conditions .
Vorbereitungsmethoden
The synthesis of protease-activated receptor 4 antagonist 4 typically involves a multi-step process. One common synthetic route includes the development of indole-based antagonists. The process begins with the preparation of an indole scaffold, followed by functionalization to introduce specific substituents that enhance the antagonist activity. The reaction conditions often involve the use of reagents such as palladium catalysts and various solvents to facilitate the coupling reactions . Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product through optimization of reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
Protease-activated receptor 4 antagonist 4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the antagonist, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: Substitution reactions are commonly employed to introduce or replace functional groups on the indole scaffold. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
Protease-activated receptor 4 antagonist 4 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of protease-activated receptor 4 antagonists and to develop new analogs with improved properties.
Wirkmechanismus
Protease-activated receptor 4 antagonist 4 exerts its effects by binding to the protease-activated receptor 4 and preventing its activation by thrombin. This inhibition blocks the downstream signaling pathways that lead to platelet aggregation and thrombus formation. The molecular targets involved include the G-protein-coupled receptor protease-activated receptor 4 and its associated signaling proteins, such as Gαq and Gα12/13 . By modulating these pathways, protease-activated receptor 4 antagonist 4 can effectively reduce thrombin-induced platelet activation and aggregation .
Vergleich Mit ähnlichen Verbindungen
Protease-activated receptor 4 antagonist 4 can be compared with other protease-activated receptor antagonists, such as protease-activated receptor 1 antagonists. While both types of antagonists target thrombin receptors, protease-activated receptor 4 antagonists are unique in their ability to provide sustained inhibition of platelet aggregation with a potentially lower risk of bleeding compared to protease-activated receptor 1 antagonists . Similar compounds include:
Protease-activated receptor 1 antagonists: These compounds target protease-activated receptor 1 and are used to prevent thrombotic events but may have a higher bleeding risk.
Protease-activated receptor 2 antagonists: These antagonists target protease-activated receptor 2 and are being studied for their roles in inflammation and pain.
Protease-activated receptor 3 antagonists: These compounds target protease-activated receptor 3 and are less commonly studied compared to protease-activated receptor 1 and protease-activated receptor 4 antagonists
Protease-activated receptor 4 antagonist 4 stands out due to its specific targeting of protease-activated receptor 4 and its potential for safer antithrombotic therapy.
Eigenschaften
Molekularformel |
C22H16FN3O5S |
|---|---|
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
6-[3-[(4-fluorophenoxy)methyl]-2,3-dihydrofuro[3,2-h][1,4]benzodioxin-8-yl]-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H16FN3O5S/c1-27-22-25-26-9-16(24-21(26)32-22)18-8-12-2-7-17-20(19(12)31-18)29-11-15(30-17)10-28-14-5-3-13(23)4-6-14/h2-9,15H,10-11H2,1H3 |
InChI-Schlüssel |
VJSADDJHZGKMFX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NN2C=C(N=C2S1)C3=CC4=C(O3)C5=C(C=C4)OC(CO5)COC6=CC=C(C=C6)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


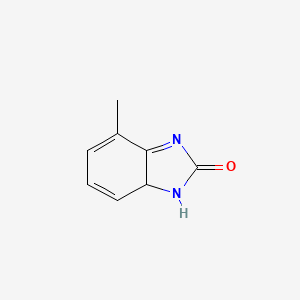
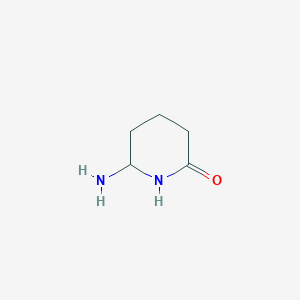
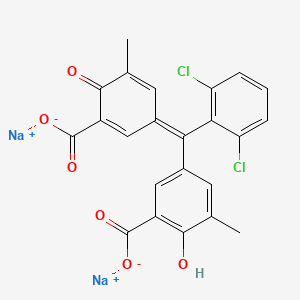
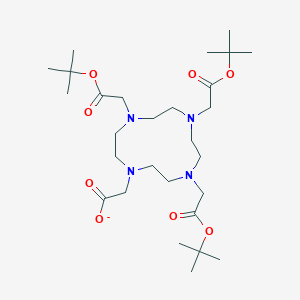

![tetrasodium;(2Z)-3-[6-[2-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B15135229.png)
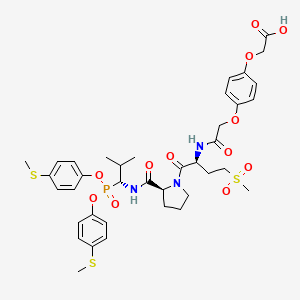
![6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15135246.png)

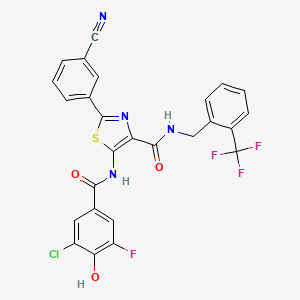
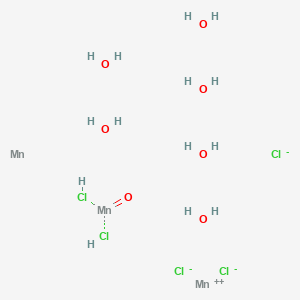
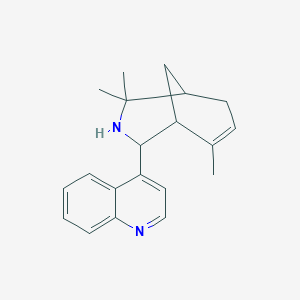
![7-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]-2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-12-carboxamide](/img/structure/B15135279.png)

